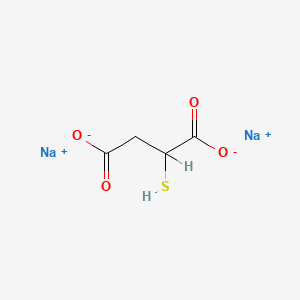

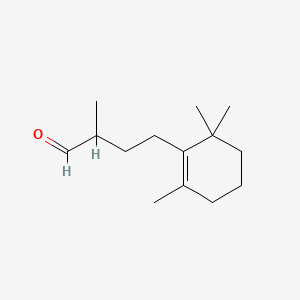

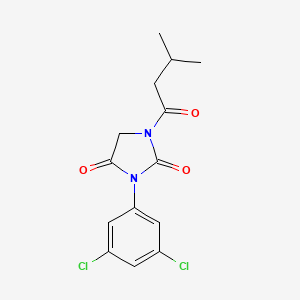

3,6-Bis(2-hydroxyethyl)-2,5-piperazinedione

Overview

Description

3,6-Bis(2-hydroxyethyl)-2,5-piperazinedione (3,6-Bis-HEPD) is a synthetic compound that has become increasingly popular in recent years due to its unique properties and potential applications in the scientific research field. It is a highly versatile molecule that can be used in various laboratory experiments and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization

3,6-Bis(2-hydroxyethyl)-2,5-piperazinedione, also referred to in the context of its derivatives and similar compounds, has significant applications in scientific research. One notable application is its role in the synthesis and characterization of piperazine-2,6-diones, which are the smallest cyclic peptides and exhibit antitumor activity against a variety of cancers. These compounds have been used in clinical trial combination therapies, highlighting their potential in cancer treatment research. The methodology developed for synthesizing these derivatives from α-amino acid methyl ester hydrochlorides demonstrates their versatile application in creating drugs with antitumor properties (Mancilla et al., 2002).

Antimicrobial and Anti-inflammatory Activity

Another significant application is the synthesis of novel derivatives with potent antimicrobial and anti-inflammatory activities. For instance, the synthesis of 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine and its derivatives has shown excellent antibacterial efficacies and biofilm inhibition activities against various bacterial strains, including MRSA and VRE. These compounds have demonstrated not only potent antibacterial properties but also promising biofilm inhibition capabilities, making them valuable in the development of new antimicrobial agents (Mekky & Sanad, 2020).

Water Treatment and Environmental Applications

In environmental science, derivatives of this compound have been utilized in the development of novel sulfonated thin-film composite nanofiltration membranes. These membranes exhibit improved water flux and dye rejection capabilities, underscoring their potential in water treatment technologies. The introduction of sulfonated aromatic diamine monomers enhances the membranes' hydrophilicity and separation performance, offering a promising approach for the treatment of dye solutions and possibly other pollutants (Liu et al., 2012).

Antiviral Research

Bis(heteroaryl)piperazines have emerged as a novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors, showcasing the role of piperazine derivatives in antiviral research. The synthesis and evaluation of various analogues have led to the discovery of compounds with significantly enhanced potency compared to earlier generations of inhibitors, marking an important step forward in the development of treatments for HIV-1 (Romero et al., 1994).

properties

IUPAC Name |

3,6-bis(2-hydroxyethyl)piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O4/c11-3-1-5-7(13)10-6(2-4-12)8(14)9-5/h5-6,11-12H,1-4H2,(H,9,14)(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCISBBFTTVKSNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C1C(=O)NC(C(=O)N1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60965242 | |

| Record name | 3,6-Bis(2-hydroxyethyl)-3,6-dihydropyrazine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60965242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50975-79-6 | |

| Record name | 3,6-Bis(2-hydroxyethyl)-2,5-piperazinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050975796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 50975-79-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227405 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002608737 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-Bis(2-hydroxyethyl)-3,6-dihydropyrazine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60965242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo [f]-1,5-diazabicyclo[3.2.2]nonene](/img/structure/B1617743.png)

![(17R)-1,17-dimethyl-17-[(2R)-6-methylheptan-2-yl]-15,16-dihydrocyclopenta[a]phenanthrene](/img/structure/B1617755.png)